2H-chromen-6-amine
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Overview
Description
2H-Chromen-6-amine is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. Chromenes, including this compound, are oxygen-containing heterocycles that are found in many natural products and pharmaceutical agents. They are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-chromen-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyacetophenone derivatives with amines. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2H-Chromen-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2H-Chromen-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and signaling molecules.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2H-chromen-6-amine involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Coumarin: Another chromene derivative known for its anticoagulant properties.
Flavonoids: A class of compounds with similar structural features and diverse biological activities.
Quinoline: A nitrogen-containing heterocycle with various pharmacological properties.
Uniqueness: 2H-Chromen-6-amine is unique due to its specific amine substitution at the 6-position, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2H-chromen-6-amine |
InChI |
InChI=1S/C9H9NO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5,10H2 |
InChI Key |
VZJKRAQMVHEUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C=CC(=C2)N |
Origin of Product |
United States |
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